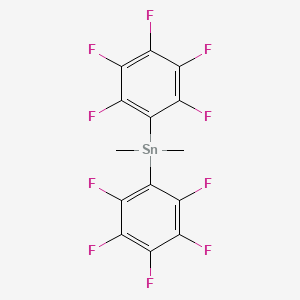
3-Iodo-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-thiophenecarboxamide is a compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-thiophenecarboxamide typically involves the iodination of thiophene derivatives. One common method includes the reaction of 1-mercapto-3-alkyn-2-ols with iodine in an ionic liquid such as 1-ethyl-3-methylimidazolium ethyl sulfate at room temperature . Another method involves the use of Sonogashira cross-coupling reactions, where 3-iodo-functionalized thiophenes are used as substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-2-thiophenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Sonogashira and Suzuki coupling, forming C-C bonds with aryl or alkyl groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Iodine: Used for iodination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Ionic Liquids: Serve as solvents in certain synthetic routes.
Major Products
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-Iodo-2-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, thiophene-2-carboxamide derivatives have been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their function . The exact molecular pathways and targets can vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the iodine atom.
3-Amino Thiophene-2-carboxamide: Contains an amino group instead of iodine.
3-Hydroxy Thiophene-2-carboxamide: Contains a hydroxyl group instead of iodine.
Uniqueness
The presence of the iodine atom in 3-Iodo-2-thiophenecarboxamide imparts unique reactivity, making it a valuable intermediate for various synthetic applications. Its ability to undergo specific substitution and cross-coupling reactions distinguishes it from other thiophene derivatives.
Propriétés
Numéro CAS |
18800-03-8 |
|---|---|
Formule moléculaire |
C5H4INOS |
Poids moléculaire |
253.06 g/mol |
Nom IUPAC |
3-iodothiophene-2-carboxamide |
InChI |
InChI=1S/C5H4INOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) |
Clé InChI |
BWDYTRLFYVQIHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14174883.png)
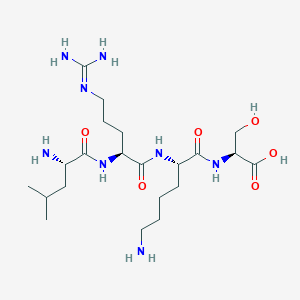
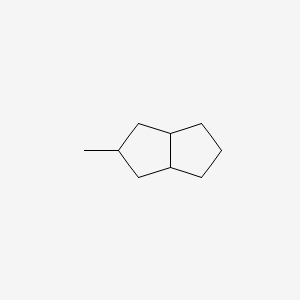
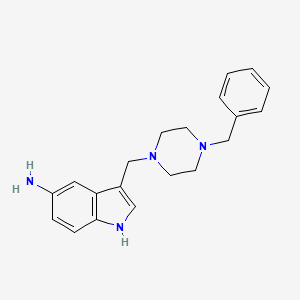
![{2-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14174896.png)
![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)

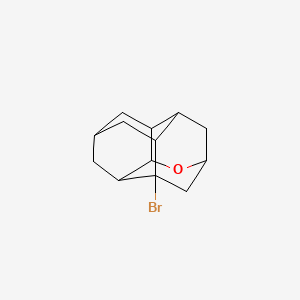
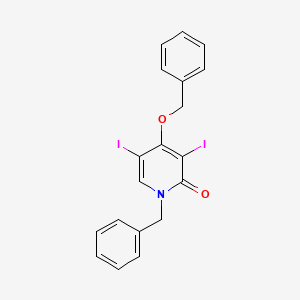
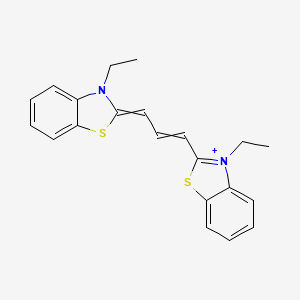
![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
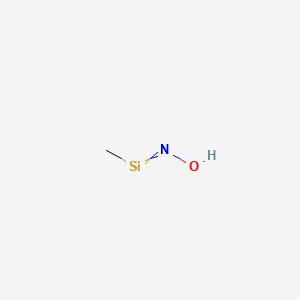
![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)
